1,7-Diazaspiro[4.4]nonane-2,6-dione
Description
Theoretical Framework of Spiro Architectures in Organic Chemistry
The defining feature of a spiro compound is its spiro junction, where the two rings are connected through a single center. numberanalytics.com This spiro atom is typically sp3-hybridized, resulting in a tetrahedral geometry where the two rings are often held in perpendicular planes. youtube.com This orthogonal arrangement is a key aspect of their molecular architecture, leading to unique stereochemical properties. numberanalytics.comacs.org
Spiro compounds can exhibit a special form of chirality known as axial chirality, even in the absence of a traditional chiral center with four different substituents. wikipedia.org The restricted rotation around the spiro linkage and the three-dimensional arrangement of the rings can create non-superimposable mirror images. numberanalytics.com The stereochemistry of these molecules significantly influences their reactivity, material properties (like optical activity), and, crucially, their biological activity in pharmaceutical applications. numberanalytics.com The inherent rigidity of the spiro framework allows for the precise spatial positioning of functional groups, which is a valuable attribute in the design of molecules intended to interact with specific biological targets. nih.gov Computational chemistry and theoretical calculations are increasingly important tools for rationalizing the complex structural, electronic, and spectroscopic properties of these molecules. barbatti.org
Significance of Nitrogen-Containing Spirocycles in Advanced Chemical Synthesis
Nitrogen-containing heterocyclic compounds are of immense importance in chemistry, forming the core structures of countless natural products, pharmaceuticals, and agrochemicals. nih.gov Over 75% of drugs approved by the U.S. FDA contain nitrogen-based heterocyclic moieties, a testament to their therapeutic relevance. nih.gov When a nitrogen atom is incorporated into a spirocyclic framework, the resulting nitrogen-containing spirocycle becomes a highly sought-after scaffold in medicinal chemistry and drug discovery. nih.govrsc.org
The significance of these spirocycles lies in several key areas:
Structural Scaffolding: Their rigid, three-dimensional nature makes them ideal templates for developing new drugs. nih.govmdpi.com This rigidity limits the conformational mobility of the molecule, which can lead to higher binding affinity and selectivity for biological targets. nih.gov
Access to Novel Chemical Space: The synthesis of spiro heterocycles allows chemists to create complex molecular architectures that are difficult to achieve with other methods, providing access to novel compounds for screening and development. rsc.orgacs.org
Bioisosteric Replacement: Diazaspiro cores are sometimes used as bioisosteres for other common fragments, like piperazine, in pharmacologically active compounds to improve properties such as target affinity or selectivity. mdpi.com
Natural Product Synthesis: Many biologically active natural products feature a spiro-fused heterocyclic core, making these structures important targets for total synthesis. nih.govmdpi.com
Historical Development and Classification of Diazaspiranes
The formal study and nomenclature of spiro compounds were first systematically discussed by Adolf von Baeyer in 1900. wikipedia.org The IUPAC nomenclature for spiro compounds denotes the two rings at the spiro junction with a prefix "spiro," followed by square brackets containing the number of atoms in each ring, excluding the spiro atom itself. wikipedia.org
Diazaspiranes are a subclass of nitrogen-containing spirocycles where the heterocyclic rings contain at least two nitrogen atoms in total. They can be classified based on several criteria, including the size of the rings and the relative positions of the nitrogen atoms. This classification helps in systematically studying their synthesis and properties.
Classification of Diazaspiranes by Ring Size
| Classification Example | Description |
|---|---|
| Diazaspiro[3.3]heptanes | Contains two four-membered rings sharing a spiro atom. |
| Diazaspiro[3.4]octanes | Features one four-membered and one five-membered ring. researchgate.net |
| Diazaspiro[4.4]nonanes | Composed of two five-membered rings. The title compound, 1,7-Diazaspiro[4.4]nonane-2,6-dione, belongs to this class. |
| Diazaspiro[4.5]decanes | Consists of one five-membered and one six-membered ring. researchgate.net |
| Diazaspiro[5.5]undecanes | Formed by two six-membered rings. nih.gov |
The positions of the nitrogen atoms within the rings are also critical, leading to various isomers with distinct chemical properties. For example, within the diazaspiro[4.4]nonane framework, isomers such as 1,6-, 1,7-, and 2,7-diazaspiro[4.4]nonane exist.
Research Rationale and Scope for this compound
The specific compound This compound is a member of the diazaspiro[4.4]nonane family, characterized by a spiro-fused system of two five-membered rings, each containing a nitrogen atom and a carbonyl group (lactam functionality). While extensive research dedicated solely to this molecule is not widespread, its structural features suggest a clear rationale for its synthesis and study.
The primary research interest in this compound stems from its potential as a rigid and functionalized building block in medicinal chemistry and materials science. The rationale can be broken down as follows:
Scaffold for Drug Discovery: The rigid spiro[4.4]nonane core provides a well-defined three-dimensional orientation for substituents. The presence of two lactam rings offers sites for hydrogen bonding (both donor and acceptor capabilities) and further chemical modification. Related diazaspiro structures, such as spiroimidazolidinones, have shown promising biological activities, including anticonvulsant properties. researchgate.net Therefore, this compound serves as a valuable starting point for synthesizing libraries of new compounds to be screened for various biological targets.
Structural and Crystallographic Studies: The crystal structure of this compound was reported as early as 1979. researchgate.net Such studies are fundamental to understanding the precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) that define its solid-state behavior. This information is crucial for computational modeling and for designing host-guest systems, as some related compounds have been shown to form crystalline inclusion compounds with various organic molecules. researchgate.net
Synthetic Intermediate: The dione (B5365651) functionality makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. The nitrogen and carbonyl groups can participate in a variety of chemical reactions, allowing for the construction of larger, more elaborate molecular frameworks.
Below are some of the computed physical and chemical properties of the compound.
Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂ | uni.lu |
| Molecular Weight | 154.17 g/mol | nih.gov |
| Monoisotopic Mass | 154.07423 Da | uni.lu |
| XlogP (predicted) | -1.1 | uni.lu |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 58.2 Ų | nih.gov |
The scope of research on this compound and its derivatives includes the synthesis of analogues with varied substituents to explore structure-activity relationships, investigation of its coordination chemistry with metal ions, and its application in the development of novel supramolecular assemblies.
Structure
3D Structure
Properties
CAS No. |
70794-27-3 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,7-diazaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10) |
InChI Key |
LWYIABQBAHPOKH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNC2=O)NC1=O |
Canonical SMILES |
C1CC2(CCNC2=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,7 Diazaspiro 4.4 Nonane 2,6 Dione and Its Analogues
Retrosynthetic Approaches to the Spiro[4.4]nonane-2,6-dione Scaffold
A retrosynthetic analysis of the 1,7-diazaspiro[4.4]nonane-2,6-dione core reveals several potential disconnection points, guiding the design of synthetic routes. The central spirocyclic framework can be conceptually disassembled to simpler, more readily available starting materials.
A primary disconnection across the two C-N bonds of one of the lactam rings suggests a precursor like a substituted succinamide (B89737) derivative, which could undergo an intramolecular cyclization. Further disconnection of the remaining ring points towards a key intermediate: a gem-disubstituted cyclopentane (B165970) or a linear precursor containing a quaternary carbon.
For the analogous carbocyclic spiro[4.4]nonane-1,6-dione, a well-established retrosynthetic pathway involves a Dieckmann cyclization. researchgate.net This approach disconnects one of the cyclopentanone (B42830) rings to a diester precursor. This strategy highlights the importance of constructing the crucial spiro-quaternary carbon center at an early stage. A key precursor in this route is ethyl 1-allyl-2-oxocyclopentanecarboxylate, which already contains the necessary quaternary carbon. researchgate.net
Table 1: Key Retrosynthetic Disconnections and Precursors
| Target Scaffold | Disconnection Strategy | Key Precursor(s) |
| This compound | Double intramolecular amidation | Acyclic tetra-acid derivative or equivalent |
| This compound | Sequential intramolecular amidation | Cyclopentane-1,1-diacetic acid or derivatives |
| Spiro[4.4]nonane-1,6-dione (analogue) | Dieckmann cyclization | Diester of 1-(carboxymethyl)cyclopentaneacetic acid |
Classical Cyclization Strategies
Classical methods for ring formation remain fundamental in the synthesis of spirocyclic systems. These often involve intramolecular reactions that form one or both of the heterocyclic rings in the final steps.
Intramolecular Annulation Reactions
Intramolecular annulation, the formation of a new ring within a molecule, is a direct approach to the spiro[4.4]nonane scaffold. For nitrogen-containing spirocycles, such as 1-azaspiro[4.4]nonan-1-oxyls, intramolecular 1,3-dipolar cycloaddition has proven effective. nih.gov This specific reaction involves introducing a pent-4-enyl group to a 5,5-dialkyl-1-pyrroline N-oxide, which then undergoes an intramolecular cycloaddition to form the spirocyclic core. nih.gov While this example leads to a different spiro-heterocycle, the principle of an intramolecular ring-forming reaction from a suitably functionalized precursor is directly applicable.
Another relevant classical approach is the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. In the synthesis of the carbocyclic analogue, spiro[4.4]nonane-1,6-dione, a Dieckmann cyclization is a key step to generate the second five-membered ring. researchgate.net This strategy often requires careful planning, such as protecting existing carbonyl groups to prevent undesired side reactions like racemization.
Cyclocondensation and Ring-Forming Transformations
Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water or ammonia (B1221849), are also viable. The synthesis of the parent this compound can be envisioned through the double condensation of a suitable tetra-acid or its derivative with ammonia or a primary amine.
A more stepwise approach would involve the cyclocondensation of cyclopentane-1,1-diacetic acid with a source of nitrogen. The resulting di-acid could then be converted to a diamide (B1670390) or diester, primed for a second intramolecular cyclization to complete the spiro-dione framework. In related heterocyclic syntheses, one-pot procedures involving acid-catalyzed hydrolysis followed by intramolecular cyclocondensation have been developed to form fused heterocyclic systems like thiadiazine 1-oxides. nih.gov This demonstrates the feasibility of combining deprotection and cyclization steps in a single pot for efficient synthesis.
Catalytic and Stereoselective Synthesis
Modern synthetic chemistry increasingly relies on catalytic and stereoselective methods to achieve high efficiency and control over the three-dimensional structure of molecules.
Metal-Catalyzed Cyclizations (e.g., Gold(I)-catalyzed methodologies for related spirodiones)
Transition metal catalysis offers powerful tools for constructing complex molecular architectures. While specific examples for this compound are not prevalent in the literature, related systems have been successfully synthesized using such methods. For instance, a highly efficient gold(I)-catalyzed synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been reported. mdpi.com This reaction proceeds via the intramolecular cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. The gold(I) catalyst activates the alkyne moieties towards nucleophilic attack by the carboxylic acid groups, leading to the formation of the spiro-dilactone scaffold in high yields under mild conditions. mdpi.com This highlights the potential of metal catalysis, particularly with soft Lewis acids like gold(I), to facilitate the formation of spirocyclic diones.
Table 2: Gold(I)-Catalyzed Synthesis of Substituted 2,7-Dioxaspiro[4.4]nonane-1,6-diones
| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) |
| 2,2-bis(3-phenylprop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | 1 | >99 |
| 2,2-bis(3-(p-tolyl)prop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | 1 | >99 |
| 2,2-bis(3-(4-methoxyphenyl)prop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | 1 | >99 |
Data sourced from a study on gold-catalyzed cyclization. mdpi.com
Chiral Auxiliary and Asymmetric Induction Strategies (e.g., Resolution of racemic mixtures)
The spiro center of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure spiro compounds is of great interest. One common strategy is the resolution of a racemic mixture. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography.
A highly practical asymmetric synthesis has been developed for the carbocyclic spiro[4.4]nonane-1,6-dione, which serves as a valuable model. researchgate.net This method employs a biocatalytic kinetic resolution using baker's yeast. The enzymatic reduction of a racemic ketone precursor proceeds at different rates for the two enantiomers, allowing for their separation. The enantiomerically enriched precursor is then carried forward through a series of reactions, including a Dieckmann cyclization, to yield the final enantiopure spiro[4.4]nonane-1,6-dione. researchgate.net This approach has been shown to be scalable and provides access to both enantiomers with high enantiopurity. researchgate.net
Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For example, enantiopure spiro[4.4]nonane-1,6-diols can be obtained through diastereomeric resolution using chiral auxiliaries like camphanic chloride, followed by separation and removal of the auxiliary.
Table 3: Comparison of Asymmetric Strategies for Spiro[4.4]nonane-1,6-dione
| Method | Enantiomeric Excess (ee) | Overall Yield | Key Advantages | Key Disadvantages |
| Biocatalytic kinetic resolution | >99% | 42-54% | Practical, scalable, high ee | Requires biocatalyst and optimization |
| Chiral auxiliary resolution | High | Moderate | Access to both enantiomers | Auxiliary removal required |
Data derived from studies on the asymmetric synthesis of spiro[4.4]nonane-1,6-dione. researchgate.net
Optimization of Reaction Parameters and Process Efficiency
A notable example is the gold-catalyzed synthesis of 3,8-diaryl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.comnih.gov In this study, researchers systematically investigated the influence of various parameters to achieve optimal reaction conditions. The reaction involved the cyclization of a disubstituted malonic acid derivative. mdpi.comnih.gov
Catalyst Screening and Loading: The choice of catalyst is crucial. In the synthesis of the dioxaspiro analogue, various gold(I) catalysts were screened. mdpi.comnih.gov The results indicated that the catalytic efficiency was highly dependent on the ligand attached to the gold center. For instance, JohnPhos Au(MeCN)SbF₆ was identified as a highly effective catalyst for this transformation, leading to quantitative yields. mdpi.comnih.gov The optimization of catalyst loading is another critical factor. A lower catalyst loading is generally preferred to reduce costs and minimize metal contamination in the final product. Studies on similar reactions have shown that catalyst loading can often be reduced to as low as 1-2 mol% without compromising the reaction efficiency.
Effect of Temperature and Reaction Time: Temperature plays a significant role in reaction kinetics. For the gold-catalyzed cyclization, the reaction proceeded smoothly at room temperature, which is advantageous in terms of energy consumption. mdpi.comnih.gov A systematic study of the reaction progress over time revealed that the reaction reached completion within a short period, typically ranging from 30 minutes to a few hours. mdpi.comnih.gov The optimization of both temperature and time is essential to prevent the formation of byproducts and decomposition of the desired product.
The following interactive table illustrates the effect of different catalysts and reaction times on the yield of a model reaction for the synthesis of a dioxaspiro[4.4]nonane-1,6-dione derivative.
| Catalyst | Time (h) | Yield (%) |
| AuCl | 24 | 20 |
| AuCl₃ | 24 | 45 |
| IPrAuCl/AgSbF₆ | 1 | >99 |
| JohnPhosAu(MeCN)SbF₆ | 1 | >99 |
This data is representative of the type of optimization studies performed on analogous spirodione syntheses.
Green Chemistry Principles in Spirodione Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The application of these principles to the synthesis of this compound and its analogues is an area of growing interest.
Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which is the measure of how efficiently all atoms from the starting materials are incorporated into the final product. Cycloaddition reactions, which are often employed in the synthesis of spirocyclic systems, are inherently atom-economical as they involve the formation of new rings without the loss of atoms. nih.govrsc.org For instance, a [3+2] cycloaddition of an azomethine ylide with a dipolarophile to construct the pyrrolidine (B122466) rings of a diazaspiro compound would represent a highly atom-economical approach. nih.govrsc.org
Use of Safer Solvents and Reaction Conditions: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. uni.lu For the synthesis of some spiroheterocycles, reactions have been successfully carried out in aqueous media, which significantly reduces the environmental footprint of the process. nih.gov
Furthermore, the use of milder reaction conditions, such as ambient temperature and pressure, contributes to a greener process by reducing energy consumption. The aforementioned gold-catalyzed synthesis of dioxaspiro compounds at room temperature is a prime example of this principle in action. mdpi.comnih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. As discussed, gold catalysts have proven effective for the synthesis of related spirodiones. mdpi.comnih.gov Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in the synthesis of spiro compounds, avoiding the use of potentially toxic and expensive metals. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have been explored as alternative energy sources to conventional heating. These techniques can often lead to dramatic reductions in reaction times, increased yields, and enhanced product purity. In the context of spiro compound synthesis, microwave-assisted reactions have been shown to be a sustainable and faster alternative to classical synthetic approaches. nih.gov
The following table summarizes the application of green chemistry principles to the synthesis of spirodiones.
| Green Chemistry Principle | Application in Spirodione Synthesis |
| Atom Economy | Utilization of cycloaddition reactions. nih.govrsc.org |
| Safer Solvents | Use of water or other benign solvents. nih.govuni.lu |
| Energy Efficiency | Reactions at ambient temperature; use of microwave irradiation. mdpi.comnih.govnih.gov |
| Catalysis | Employment of highly efficient metal or organocatalysts. mdpi.comnih.govnih.gov |
Advanced Structural Elucidation and Conformational Analysis of 1,7 Diazaspiro 4.4 Nonane 2,6 Dione
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Intermolecular Interactions:
The crystal structure is characterized by extensive hydrogen bonding. iucr.org Specifically, two distinct hydrogen bonds have been identified:
One bond links the A rings of adjacent molecules, with a distance of 2.863 Å between the N(1) and O(2) atoms. iucr.org
The second hydrogen bond connects the B rings, with a distance of 2.904 Å between the N(7) and O(6) atoms. iucr.org
These hydrogen bonds create infinite layers of molecules parallel to the xy plane. iucr.org The layers are held together by normal van der Waals forces. iucr.org
| Bond | Donor-Acceptor Distance (Å) | Donor-H Distance (Å) | Acceptor-H Distance (Å) | Donor-H-Acceptor Angle (°) |
|---|---|---|---|---|
| N(1)-H(1)···O(2) | 2.863(3) | 0.91(4) | 1.96(4) | 171(4) |
| N(7)-H(7)···O(6) | 2.904(3) | 0.90(4) | 2.01(4) | 173(4) |
Spectroscopic Investigations for Connectivity and Dynamics
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its connectivity and dynamic behavior in solution.
High-Resolution Mass Spectrometry (HRMS):
HRMS confirms the molecular formula of this compound as C₇H₁₀N₂O₂. The predicted monoisotopic mass is 154.07423 Da. uni.lu Predicted collision cross-section values can provide information about the molecule's shape in the gas phase. uni.luuni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Conformational Landscape and Energetic Profiles
The five-membered pyrrolidone rings in this compound are not planar. They adopt an "envelope" conformation, which is a common feature of five-membered rings, helping to alleviate ring strain. iucr.org In this conformation, four of the ring atoms are in a plane, while the fifth atom is out of the plane.
The torsion angles within the rings, determined from crystallographic data, provide a quantitative measure of this puckering. iucr.org The analysis of these angles is crucial for understanding the energetic profile of the different possible conformations and identifying the most stable arrangement. The inherent strain in the spirocyclic system, arising from the fusion of the two rings at a single carbon atom, significantly influences its conformational preferences and reactivity.
Stereochemical Aspects and Absolute Configuration Determination
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This chirality arises from the spiro center. The molecule possesses C₂ symmetry, which means it has a twofold rotational axis that passes through the spiro carbon atom.
Chemical Reactivity and Derivatization Strategies of the Spiro 4.4 Nonane 2,6 Dione Core
Functionalization at Nitrogen Centers
The nitrogen atoms within the lactam rings of 1,7-diazaspiro[4.4]nonane-2,6-dione are key sites for functionalization. The lone pair of electrons on the nitrogen can participate in various reactions, although its reactivity is somewhat attenuated by delocalization into the adjacent carbonyl group.
The acidic nature of the N-H protons in the succinimide-like rings facilitates deprotonation by a suitable base, generating a nucleophilic nitrogen anion that can readily undergo alkylation or acylation.
N-Alkylation: The introduction of alkyl groups at the nitrogen centers can be achieved by reaction with alkyl halides in the presence of a base. Common bases used for this transformation include potassium hydroxide (B78521) in an ionic liquid, or cesium carbonate in an anhydrous solvent like N,N-dimethylformamide (DMF). organic-chemistry.org The use of microwave irradiation can accelerate these reactions. organic-chemistry.org While specific examples for this compound are not extensively documented, the general principles of succinimide (B58015) chemistry suggest that both mono- and di-alkylation could be achieved by controlling the stoichiometry of the reagents. A general method for the N-alkylation of succinimides involves the use of succinic acid and primary amines in hot water, which could potentially be adapted for the spirocyclic compound. researchgate.net
N-Acylation: The nitrogen atoms can also be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the acidic byproduct. For instance, the acylation of succinimide with acetyl chloride is often carried out in the presence of a base like pyridine. N-Acylsuccinimides are themselves useful as acyl-transfer reagents in reactions like the Suzuki-Miyaura cross-coupling, proceeding through the cleavage of the N-C amide bond. rsc.org This suggests that N-acylated derivatives of this compound could serve as precursors for further synthetic transformations.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Succinimide Analogs
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, KOH, ionic liquid | N-Alkylsuccinimide | organic-chemistry.org |
| N-Alkylation | Alkyl halide, Cs2CO3, DMF | N-Alkylsuccinimide | organic-chemistry.org |
| N-Alkylation | Primary amine, succinic acid, hot water | N-Alkylsuccinimide | researchgate.net |
| N-Acylation | Acetyl chloride, pyridine, CH2Cl2 | N-Acetylsuccinimide |
The nitrogen atoms of the this compound core can react with various electrophiles. For example, N-bromosuccinimide (NBS) is a well-known reagent for radical substitution and electrophilic addition reactions, acting as a source of a bromine radical. wikipedia.org While the direct bromination of the nitrogen in this compound to form an N-bromo derivative is not explicitly detailed in the literature, the chemistry of succinimide suggests this as a plausible transformation. Such derivatives could be valuable intermediates for further functionalization.
Transformations at Carbonyl Groups
The two carbonyl groups in the this compound structure are electrophilic centers and are susceptible to nucleophilic attack, leading to a variety of transformations.
The reduction of the carbonyl groups in this compound can lead to the formation of the corresponding alcohols or even complete deoxygenation. The outcome of the reduction is highly dependent on the reducing agent employed. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. In the context of the spirocyclic dione (B5365651), this would likely lead to the formation of the corresponding 1,7-diazaspiro[4.4]nonane.
Milder reducing agents, such as sodium borohydride, are generally less reactive towards amides but can be used under specific conditions. The chemoselective reduction of one or both carbonyl groups to the corresponding hydroxyl functionality would yield valuable intermediates. For instance, the reduction of maleimide (B117702) derivatives to succinimides has been achieved using zinc and acetic anhydride. sid.ir
Table 2: Potential Reduction Products of this compound
| Reducing Agent | Potential Product | Comments | Reference |
| LiAlH₄ | 1,7-Diazaspiro[4.4]nonane | Complete reduction of both carbonyls to methylenes. | wikipedia.org |
| Zn/Ac₂O | This compound (if starting from a maleimide precursor) | Reduction of a double bond in a maleimide precursor. | sid.ir |
The carbonyl groups can undergo condensation reactions with various nucleophiles. For example, Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds at the α-position to the carbonyl group. researchgate.net
Addition reactions to the carbonyl carbons are also possible. While specific examples for this compound are scarce, the general reactivity of imides suggests that organometallic reagents could add to the carbonyls. The steric hindrance imposed by the spirocyclic structure would likely influence the stereochemical outcome of such additions.
Ring-Opening, Ring-Expansion, and Rearrangement Reactions
The strained five-membered rings of the this compound core can undergo a variety of rearrangement and ring-opening reactions, often under specific reaction conditions.
The succinimide ring is known to be susceptible to ring-opening via hydrolysis, particularly at elevated pH and temperatures. nih.govresearchgate.netcreative-biolabs.com This reaction proceeds through nucleophilic attack of a hydroxide ion on one of the carbonyl groups, leading to the formation of a succinamic acid derivative. In the case of this compound, this would result in the formation of a dicarboxylic acid diamide (B1670390). Aminolysis, or the reaction with amines, can also lead to ring opening. clockss.org For instance, N-substituted succinimides react with hydroxylamine (B1172632) to open the imide ring and form hydroxamic acids. mdpi.combeilstein-archives.org
Rearrangement reactions of lactams are also well-documented. For example, β-lactams can rearrange to form five-membered heterocycles. researchgate.net While this compound is composed of γ-lactam rings, the principles of bond cleavage and rearrangement could potentially be applied. The Hofmann rearrangement, which converts an amide to an amine with one fewer carbon atom, is another possibility. This reaction proceeds via an isocyanate intermediate and typically uses bromine and a strong base. youtube.com
Regioselectivity and Stereoselectivity in Chemical Transformations
A critical aspect of the chemistry of this compound is the potential for regioselective and stereoselective reactions. The two nitrogen atoms, while chemically equivalent in the parent molecule, could exhibit different reactivities upon initial functionalization, leading to questions of regioselectivity. Furthermore, the spirocyclic nature of the carbon atom at position 5 is a stereocenter, meaning that reactions at or near this center could proceed with specific stereochemical outcomes.
Unfortunately, no published research could be found that investigates these selective aspects of the molecule's reactivity. There are no available studies detailing:
Regioselective N-functionalization: Research on whether one nitrogen atom can be selectively functionalized over the other is absent.
Stereoselective reactions: There is no information on diastereoselective or enantioselective transformations involving this spiro compound.
Conformational analysis: Detailed studies on the conformational preferences of the molecule and its derivatives, which would be crucial for understanding and predicting stereoselectivity, are not present in the searched literature.
The absence of this information prevents the creation of detailed research findings and data tables as requested. While related compounds, such as other diazaspiro or dioxaspiro systems, have been the subject of chemical studies, the user's strict requirement to focus solely on this compound means this information cannot be used as a substitute.
Applications of 1,7 Diazaspiro 4.4 Nonane 2,6 Dione and Its Analogues in Synthetic Organic Chemistry
As Modular Building Blocks for Complex Molecular Architectures
The spirocyclic core of 1,7-diazaspiro[4.4]nonane-2,6-dione and its analogues provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for the synthesis of complex target molecules, including natural products. A notable example is the use of a related analogue, 1-azaspiro[4.4]nonane-2,6-dione, in the synthesis of the antineoplastic agent Cephalotaxine. In this synthesis, the racemic 1-azaspiro[4.4]nonane-2,6-dione was resolved into its enantiomers, which then served as key chiral intermediates for the preparation of both (-)-Cephalotaxine and its enantiomer researchgate.net. This demonstrates the utility of the azaspiro[4.4]nonane framework in providing the necessary stereochemical control for the synthesis of biologically active molecules.
The modular nature of these spirocyclic compounds allows for the systematic variation of substituents at different positions, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. The dione (B5365651) functionality offers reactive sites for further chemical modifications, while the nitrogen atoms can be functionalized to introduce additional diversity. This adaptability makes this compound and its derivatives valuable tools for medicinal chemists in the design and synthesis of new therapeutic agents.
Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. The synthesis of diazaspirocyclic scaffolds, including those related to this compound, has benefited from the development of such reactions.
A diastereodivergent asymmetric copper-catalyzed Michael addition of cyclic azomethine ylides to nitroalkenes has been reported as a direct approach for the synthesis of 1,7-diazaspiro[4.4]nonane diastereoisomers thieme-connect.com. This reaction proceeds with high yield and selectivity, providing access to both syn- and anti-diastereomers of the spirocyclic core thieme-connect.com. This method highlights the potential for creating stereochemically rich diazaspiro[4.4]nonane frameworks through a multicomponent approach.
Furthermore, visible-light-driven photocatalysis has emerged as a mild and efficient method for the direct assembly of N-heterospirocycles. This approach has been utilized to construct various β-spirocyclic pyrrolidines, demonstrating the broad applicability of modern synthetic methods in accessing these complex scaffolds nih.gov. While not specifically demonstrated for this compound, these examples showcase the amenability of the diazaspirocyclic core to construction via efficient cascade and multicomponent reaction strategies. The development of such reactions for the direct synthesis of this compound and its derivatives is an active area of research.
Development of Novel Chemical Scaffolds
The unique structural features of this compound make it an attractive starting point for the development of novel chemical scaffolds. The inherent rigidity and defined stereochemistry of the spirocyclic system can be exploited to create molecules with specific spatial arrangements of functional groups, which is crucial for their interaction with biological targets.
Synthetic efforts have focused on the development of methodologies to access a variety of substituted diazaspiro[4.4]nonanes. For instance, a novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes has been accomplished, showcasing the ability to introduce multiple points of diversity around the spirocyclic core researchgate.net. Such substituted analogues are valuable for exploring the chemical space around this privileged scaffold.
The versatility of the diazaspiro[4.4]nonane framework is further demonstrated by its incorporation into more complex systems. Research in this area continues to expand the library of available diazaspirocyclic compounds, providing a rich source of novel scaffolds for drug discovery and materials science.
Precursors for Other Heterocyclic Systems
Beyond their direct use as scaffolds, this compound and its analogues can serve as versatile precursors for the synthesis of other heterocyclic systems through rearrangement or ring-transformation reactions. These transformations can lead to the formation of unique and often complex fused or bridged heterocyclic structures that would be difficult to access through other synthetic routes.
A significant example is the transformation of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles in the presence of concentrated hydrohalic acids. This reaction leads to the formation of two distinct classes of fused heterocycles: 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones. This rare transformation of the 2,7-diazaspiro[4.4]nonane skeleton provides a novel entry into these complex heterocyclic systems.
The ability of the diazaspiro[4.4]nonane core to undergo such rearrangements highlights its potential as a synthetic intermediate for the generation of diverse heterocyclic libraries. The specific reaction conditions and the substitution pattern on the starting diazaspiro compound can influence the outcome of these transformations, offering a tuneable approach to a variety of heterocyclic frameworks.
Mechanistic Investigations of Reactions Involving the Spiro 4.4 Nonane 2,6 Dione System
Elucidation of Reaction Pathways
The reaction pathways for 1,7-diazaspiro[4.4]nonane-2,6-dione are expected to be diverse, primarily involving the two lactam rings and the spirocyclic center. Potential reaction pathways can be inferred from studies on analogous heterocyclic systems.
One plausible reaction pathway involves the ring-opening of one or both lactam moieties. This can be initiated by nucleophilic attack at the carbonyl carbons or by protonation of the amide nitrogen followed by cleavage of the C-N bond. The specific conditions, such as the nature of the reagent and the solvent, would dictate the outcome of such reactions. For instance, in the presence of strong acids or bases, hydrolysis of the lactam rings to form a dicarboxylic acid derivative of a diamine is a probable pathway.
Another significant reaction pathway is substitution at the nitrogen atoms . The N-H protons of the lactam rings are acidic and can be removed by a suitable base, generating a nucleophilic nitrogen species. This anion can then participate in various substitution reactions, such as alkylation or acylation, to introduce functional groups onto the spirocyclic framework.
Radical reactions also present a viable pathway for the transformation of diazaspiro systems. As demonstrated in the synthesis of 1-azaspiro[4.4]nonane derivatives, domino radical bicyclization can be employed to construct the spirocyclic core. nih.gov This suggests that under appropriate conditions, radical intermediates could be generated from this compound, leading to various functionalized products.
Finally, rearrangement reactions of the spirocyclic system could occur under thermal or catalytic conditions. These rearrangements might involve ring expansion, contraction, or cleavage and re-formation of the spirocyclic center, leading to structurally diverse products. The stability of the spirocyclic system, influenced by ring strain and electronic effects, would be a key factor in such transformations.
A summary of potential reaction pathways is presented in the table below.
| Reaction Pathway | Initiating Species/Conditions | Potential Products |
| Lactam Ring Opening | Strong Acid/Base, Nucleophiles | Diaminodicarboxylic acid derivatives |
| N-Substitution | Base followed by Electrophile | N-alkylated or N-acylated spirodiones |
| Radical Cyclization/Functionalization | Radical Initiators | Functionalized spirodione derivatives |
| Skeletal Rearrangement | Heat, Catalysts | Isomeric spirocyclic or bicyclic compounds |
Characterization of Intermediates and Transition States
The characterization of transient species such as intermediates and transition states is fundamental to understanding reaction mechanisms. For reactions involving this compound, a combination of spectroscopic techniques and computational modeling would be essential for their elucidation.
In ring-opening reactions , tetrahedral intermediates resulting from the nucleophilic attack on the carbonyl carbon are expected. These intermediates would feature a negatively charged oxygen atom and the attacking nucleophile bonded to the former carbonyl carbon. The stability and lifetime of these intermediates would depend on the nature of the nucleophile and the reaction conditions. Transition states for these reactions would involve the partial formation of the new bond and partial breaking of the carbonyl double bond.
For N-substitution reactions , the key intermediate is the N-anion formed after deprotonation. This species is expected to be a strong nucleophile. The transition state for the subsequent alkylation or acylation would involve the approach of the electrophile to the nitrogen atom, with simultaneous bond formation and breaking.
In radical reactions , the nature of the intermediates would depend on the specific reaction. For example, a nitrogen-centered radical could be formed by homolytic cleavage of the N-H bond. Carbon-centered radicals could also be generated at various positions on the spirocyclic framework. These radical intermediates are typically short-lived and highly reactive. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for predicting the geometries and energies of these radical intermediates and the associated transition states.
Computational chemistry plays a crucial role in modeling the transition states for various transformations. For instance, in rearrangement reactions, the transition state might involve a complex geometry where multiple bonds are being formed and broken simultaneously. The energy barrier associated with this transition state, calculated computationally, would determine the feasibility of the reaction pathway.
| Reaction Type | Plausible Intermediates | Key Features of Transition State |
| Lactam Ring Opening | Tetrahedral intermediates | Partial bond formation/breaking at the carbonyl carbon |
| N-Substitution | N-anion | Approach of electrophile to the nucleophilic nitrogen |
| Radical Reactions | Nitrogen or carbon-centered radicals | Elongated bonds undergoing homolytic cleavage/formation |
| Skeletal Rearrangement | Concerted or stepwise intermediates | Complex geometry with multiple partial bonds |
Role of Catalysis in Spirodione Transformations
Catalysis can significantly influence the rate, selectivity, and efficiency of reactions involving the this compound system. Both acid and base catalysis, as well as transition metal and organocatalysis, could be employed to achieve specific transformations.
Acid catalysis can facilitate ring-opening reactions by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Similarly, protonation of the amide nitrogen can weaken the C-N bond, promoting its cleavage.
Base catalysis is effective for promoting N-substitution reactions by deprotonating the lactam nitrogen, thereby increasing its nucleophilicity. Bases can also catalyze condensation reactions involving the α-carbons of the lactam rings if they possess acidic protons.
Transition metal catalysis offers a wide range of possibilities for functionalizing the spirodione scaffold. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce aryl or vinyl groups at the nitrogen atoms or other positions on the ring system, provided a suitable leaving group is present. As seen in related systems, gold catalysts can be highly effective in activating alkyne functionalities for cyclization reactions, a strategy that could be adapted for the synthesis of functionalized spirodiones. nih.gov
Organocatalysis represents a powerful tool for achieving enantioselective transformations. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully used in the enantioselective synthesis of spirocyclic oxindoles via phase-transfer catalysis. nih.gov A similar approach could potentially be applied to reactions of this compound to control the stereochemistry of the products. For example, asymmetric alkylation or Michael additions could be envisioned using chiral phase-transfer catalysts or aminocatalysts.
The table below summarizes the potential roles of different types of catalysts in the transformation of the spirodione system.
| Catalyst Type | Mode of Action | Potential Applications |
| Acid Catalysis | Activation of carbonyl groups, protonation of nitrogen | Lactam ring opening, hydrolysis |
| Base Catalysis | Deprotonation of N-H or α-C-H bonds | N-alkylation, N-acylation, condensation reactions |
| Transition Metal Catalysis | Oxidative addition, reductive elimination, etc. | Cross-coupling reactions, C-H activation |
| Organocatalysis | Formation of chiral intermediates (e.g., enamines, iminium ions) | Enantioselective functionalization |
Theoretical and Computational Chemistry Studies on 1,7 Diazaspiro 4.4 Nonane 2,6 Dione
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can predict a variety of properties, including molecular orbital energies, charge distribution, and spectroscopic characteristics.
One such property is the predicted octanol-water partition coefficient (XlogP), which provides an indication of a molecule's hydrophilicity or lipophilicity. For 1,7-Diazaspiro[4.4]nonane-2,6-dione, the predicted XlogP is -1.1. mdpi.com This negative value suggests that the compound is likely to be more soluble in water than in octanol, indicating a hydrophilic character.
Another computationally predicted parameter is the collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. This property is particularly relevant in the field of ion mobility-mass spectrometry. The predicted CCS values for different adducts of this compound have been calculated and are presented in the table below. mdpi.com
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.08151 | 133.5 |
| [M+Na]+ | 177.06345 | 140.9 |
| [M-H]- | 153.06695 | 133.8 |
| [M+NH4]+ | 172.10805 | 155.9 |
| [M+K]+ | 193.03739 | 138.0 |
| [M+H-H2O]+ | 137.07149 | 127.7 |
This data is based on computational predictions and has not been experimentally verified in the cited literature. mdpi.com
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques are employed to study the three-dimensional structure of molecules, including their different possible conformations and the energetic relationships between them. These models are also crucial for investigating how a molecule interacts with other molecules.
A search of the available literature did not yield any specific studies focused on the molecular modeling, conformational analysis, or detailed intermolecular interactions of this compound using computational methods.
However, early experimental work from 1979 indicates that this compound can form crystalline 1:1 inclusion compounds with a variety of guest molecules, including benzene, cyclohexadiene, and dioxane. nih.gov The formation of these inclusion compounds is direct evidence of significant intermolecular interactions between the host (this compound) and the guest molecules. A detailed computational analysis of these interactions could provide valuable insights into the nature of the forces at play, such as hydrogen bonding and van der Waals forces, and the structural features of the host that facilitate guest inclusion.
Prediction of Reactivity and Reaction Thermodynamics
Computational chemistry is a powerful tool for predicting the reactivity of molecules and the thermodynamics of chemical reactions. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles, researchers can anticipate how a molecule will behave in a chemical reaction.
A thorough search of scientific databases did not reveal any published theoretical studies on the prediction of reactivity or reaction thermodynamics for this compound. Such studies would be beneficial for understanding its chemical stability and for designing new synthetic routes involving this spirocyclic scaffold.
Crystal Structure Prediction via Computational Methods (e.g., Density Functional Theory approaches)
Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry. Methods such as Density Functional Theory (DFT) are increasingly being used to predict the most stable packing of molecules in a crystal lattice.
There are no available research findings in the searched literature that detail the use of computational methods to predict the crystal structure of this compound. While an experimental crystal structure may have been determined, as suggested by a 1979 publication, computational predictions would still be valuable for exploring polymorphism and understanding the factors that govern the crystal packing of this molecule. nih.gov
Future Directions and Emerging Research Avenues for 1,7 Diazaspiro 4.4 Nonane 2,6 Dione Chemistry
Advancements in Sustainable Synthetic Methodologies
The synthesis of hydantoin (B18101) derivatives, including spiro-dilactams like 1,7-diazaspiro[4.4]nonane-2,6-dione, is undergoing a transformation guided by the principles of green chemistry. researchgate.net The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and lowering energy consumption. mdpi.comunibo.it
Future research is focused on moving beyond traditional synthesis in favor of more sustainable techniques. researchgate.net These green methods include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves product yields for compounds like 5-alkylidene and 5-arylidenehydantoins. researchgate.net
Ultrasound Irradiation: Sonochemistry offers another energy-efficient pathway to accelerate reactions in the synthesis of hydantoins and their derivatives. researchgate.net
Solvent-Free Synthesis: Conducting reactions without a solvent medium (or using water as a green solvent) represents a significant step towards pollution prevention. researchgate.net
Electrochemical Synthesis: A state-of-the-art approach involves using electricity as a "reagent" to drive reactions. For instance, an environmentally benign electrochemical method has been developed for synthesizing related β-keto spirolactones using green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric chemical oxidants. rsc.org This method is scalable using continuous flow technology, enhancing its industrial applicability. rsc.org
| Methodology | Key Advantages | Relevance to this compound | Reference |
|---|---|---|---|
| Conventional Heating | Well-established and understood reaction kinetics. | Traditional method for many heterocyclic syntheses. | ucl.ac.be |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Applicable for accelerating the cyclization step in hydantoin formation. | researchgate.net |
| Electrochemical Synthesis | Uses clean electrons as oxidant, avoids chemical waste, can use green solvents. | A promising future direction for the clean synthesis of spiro-dilactam cores. | rsc.org |
| Solvent-Free / Aqueous Synthesis | Significantly reduces volatile organic compound (VOC) emissions and waste. | Ideal for creating a truly "green" synthesis pathway. | researchgate.net |
Exploration of Unprecedented Chemical Reactivity
The unique spirocyclic core of this compound provides a foundation for exploring novel chemical reactions and generating structurally complex molecules. While research on this specific compound is nascent, studies on related spiro-lactam systems highlight promising avenues for discovering unprecedented reactivity.
Key areas of exploration include:
Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile oxides to 6-alkylidene penicillanates has been used to create novel chiral spiroisoxazoline-penicillanates, generating two new stereocenters, one of which is a quaternary chiral center. rsc.orgnih.gov Applying similar cycloaddition strategies to derivatives of this compound could yield new classes of complex heterocyclic systems.
Annulation Reactions: Phosphine-catalyzed [3+2] annulation reactions between 6-alkylidene-penicillanates and allenoates have successfully produced spiro-β-lactams with interesting biological activities. frontiersin.org This strategy could be adapted to the diazaspiro nonane (B91170) core to build novel fused-ring systems.
Metal-Catalyzed Cyclizations: Gold-catalyzed cyclization has proven highly efficient for synthesizing substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones from acyclic precursors under mild conditions. mdpi.com Investigating transition metal catalysis could unlock new, efficient pathways to functionalize the this compound scaffold.
Staudinger Synthesis: This classic [2+2] cycloaddition of a ketene (B1206846) with an imine is a powerful tool for creating β-lactam rings and has been used to access various spiro-fused β-lactams. researchgate.net
| Reaction Type | Description | Potential Outcome for this compound Derivatives | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (like a nitrile oxide) and a dipolarophile to form a five-membered ring. | Generation of novel spiro-fused heterocyclic systems with high stereocontrol. | rsc.orgnih.gov |
| [3+2] Annulation | A phosphine-catalyzed reaction to form a five-membered ring fused at the spiro center. | Access to new derivatives with potential anti-HIV and antiplasmodial activity. | frontiersin.org |
| Staudinger Synthesis | A [2+2] cycloaddition between a ketene and an imine to form a β-lactam ring. | Could be used to build additional lactam rings onto the existing scaffold. | researchgate.net |
| Gold-Catalyzed Cyclization | An efficient intramolecular reaction to form spirobislactones from alkyne precursors. | A mild and high-yielding method to construct substituted spiro-dilactam cores. | mdpi.com |
Integration into Novel Material Science Applications
The inherent properties of the spiro-dilactam scaffold, such as its rigidity, defined three-dimensional shape, and capacity for hydrogen bonding, make it an attractive building block for new materials. While applications in bulk polymers are yet to be explored, its role as a "privileged structure" in medicinal chemistry points towards its significant potential in the development of bioactive materials.
Spiro-lactam and spiro-hydantoin cores are frequently found in molecules with potent biological activity. acs.orgnih.gov This suggests that this compound could serve as a foundational element for:
Bioactive Scaffolds: A related motif, 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione, has been identified as a core structure for potent 5-hydroxytryptamine 6 (5-HT₆) receptor antagonists, which are relevant for treating CNS disorders. nih.gov The stereochemistry of the spiro center was shown to be crucial for activity. nih.gov
Antimicrobial Agents: Other complex spiro-β-lactams have been identified with promising activity against HIV and Plasmodium, the parasite that causes malaria. nih.govfrontiersin.orgnih.gov The spirocyclic framework is a key feature for this activity.
Drug-Eluting Materials: Polymers or hydrogels functionalized with derivatives of this compound could be designed for the controlled release of therapeutic agents. The core scaffold itself could be the active component.
The future in this area lies in leveraging the synthetic versatility of the scaffold to create functionalized monomers that can be incorporated into polymers or attached to surfaces, leading to materials with tailored biological or recognition properties.
High-Throughput Screening and Combinatorial Chemistry Approaches for New Derivatives
The this compound scaffold is exceptionally well-suited for combinatorial chemistry and high-throughput screening (HTS). Its structure allows for the introduction of diversity at multiple points, enabling the rapid generation of large libraries of related compounds for biological evaluation. nih.govacs.org
A well-established method for creating such libraries is through solution-phase parallel synthesis. ucl.ac.beacs.org A typical approach involves a multi-step process:
Strecker Reaction: A ketone (like a substituted piperidinone) reacts with an amine (e.g., aniline) and a cyanide source (like KCN or TMSCN) to form an α-amino nitrile intermediate. ucl.ac.beacs.org
Condensation: The intermediate is then reacted with a diverse set of isocyanates, introducing a second point of diversity. acs.org
Cyclization: Finally, treatment with acid induces cyclization to form the desired spirohydantoin (or spiro-dilactam) core. acs.orgacs.org
This methodology has been successfully used to synthesize libraries of 144 to 168 distinct compounds in high yield and purity. acs.orgnih.govnih.gov Such libraries are invaluable for screening against a wide range of biological targets to identify new lead compounds for drug discovery. nih.gov Future work will likely involve expanding the range of building blocks used in this process—employing different ketones, amines, and isocyanates—to explore a larger chemical space and discover derivatives with novel functions. ucl.ac.be
| Starting Ketone (R1) | Amine | Isocyanate (R2) | Resulting Spiro-dilactam Derivative |
|---|---|---|---|
| N-Methyl-4-piperidone | Aniline | Phenyl isocyanate | Derivative A |
| N-Methyl-4-piperidone | Aniline | Ethyl isocyanate | Derivative B |
| N-Phenethyl-4-piperidone | Aniline | Phenyl isocyanate | Derivative C |
| N-Phenethyl-4-piperidone | Aniline | Ethyl isocyanate | Derivative D |
Q & A
Q. What are the common synthetic routes for 1,7-diazaspiro[4.4]nonane-2,6-dione, and how do reaction conditions influence yield?
The synthesis typically involves cyclization strategies. One method employs the reaction of diamines with cyclic ketones under controlled temperature and pressure, using catalysts such as Lewis acids to promote spiro-ring formation. For example, cyclization of a diamine precursor with a diketone derivative in the presence of trimethylaluminum (AlMe₃) at 60–80°C can yield the spirocyclic core . Key variables include solvent polarity (e.g., THF vs. DMF), catalyst loading (5–10 mol%), and reaction time (12–24 hours), which directly impact purity and yield (typically 40–65%). Optimization requires monitoring via TLC or HPLC to minimize side products like linear oligomers.
Q. How is the structural characterization of this compound performed?
Advanced analytical techniques are critical:
- X-ray crystallography resolves the spirocyclic geometry and confirms nitrogen positions (e.g., orthorhombic crystal system with space group Pna2₁) .
- UPLC-MS identifies molecular ions (e.g., m/z 407.2 [M+H]⁺) and detects impurities .
- ¹H/¹³C NMR distinguishes chemical shifts for the carbonyl groups (δ ~170–180 ppm) and sp³-hybridized carbons in the bicyclic framework .
Q. What are the preliminary biological applications of this compound?
Early studies highlight its role as a scaffold in drug discovery. For instance, derivatives like 7-methyl-2-[4-methyl-6-(4-trifluoromethylphenyl)pyrimidin-2-yl]-1,7-diazaspiro[4.4]nonan-6-one exhibit inhibitory effects on osteoclast activation, relevant to osteoporosis research. In vitro assays (e.g., TRAP staining for osteoclast activity) are used to validate potency, with IC₅₀ values typically in the low micromolar range .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound diastereomers be achieved?
Diastereodivergent synthesis is feasible via asymmetric catalysis. For example, chiral phosphoric acids (e.g., TRIP) catalyze the Michael addition of cyclic azomethine ylides to nitroalkenes, producing enantiomeric spirocycles with >90% enantiomeric excess (ee). Key factors include solvent (toluene or CH₂Cl₂), temperature (–20°C to RT), and catalyst loading (5 mol%). The stereochemical outcome is rationalized using DFT calculations to model transition states .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
Discrepancies often arise from bioavailability or metabolic instability. To address this:
- Prodrug design : Introduce tert-butyl carbamate (Boc) groups at the nitrogen atoms to enhance solubility and metabolic resistance .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution in rodent models .
- Structure-activity relationship (SAR) : Modify substituents on the pyridine or pyrimidine rings to balance potency and pharmacokinetic properties .
Q. How does the spirocyclic framework influence coordination chemistry?
The nitrogen atoms at positions 1 and 7 act as bidentate ligands for transition metals. For example, coordination with Cu(II) in acetonitrile forms a square-planar complex, characterized by UV-Vis (λₘₐₓ ~600 nm) and EPR spectroscopy. The rigid spiro structure enhances metal-binding selectivity over linear analogs, making it useful in catalysis (e.g., asymmetric cyclopropanation) .
Q. What computational methods predict the reactivity of functionalized derivatives?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, the carbonyl group at position 2 is more electrophilic (LUMO energy ~–1.5 eV) than position 6, guiding regioselective modifications like nucleophilic trifluoromethylation .
Methodological Notes
- Data Contradiction Analysis : Compare crystallographic data (e.g., bond lengths/angles) with computational models to validate structural hypotheses .
- Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses (e.g., catalyst, solvent, temperature) and reduce trial runs.
- Toxicity Screening : Follow ATSDR/NTP/EPA guidelines for preliminary toxicological profiling, including Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
